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Compound of Interest |

Compound Name: (4-methylquinolin-8-yl)boronic acid
CAS No.: 1154741-22-6
Cat. No.: B6614959

Executive Summary: The Hybridization Shift

In drug discovery, particularly for covalent inhibitors (e.g., proteasome inhibitors like
Bortezomib), the coordination state of the boron atom is a critical determinant of reactivity and
binding affinity. 11B NMR is the definitive method for distinguishing between the trigonal planar

(

) "open" state and the tetrahedral (
) "coordinated" state.

For quinoline-based scaffolds, the position of the boronic acid relative to the quinoline nitrogen
dictates the electronic environment. 8-Quinolineboronic acid (8-QBA) is the functional outlier;
unlike its isomers (2-, 3-, 4-QBA), it exhibits a distinct upfield shift due to an intramolecular

N - B dative bond, mimicking the tetrahedral transition state of enzyme inhibition.

Mechanistic Foundation
The Physics of 11B NMR

Boron-11 (

) is a quadrupolar nucleus. Its signals are inherently broad due to rapid quadrupolar relaxation,
especially in asymmetric environments (

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6614959?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6614959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

« Deshielded (

): The empty

-orbital in trigonal planar species leaves the nucleus exposed, resulting in downfield shifts
(25-35 ppm).

e Shielded (

): Coordination (by solvent, hydroxide, or internal nucleophiles) fills the

-orbital, increasing electron density and shielding the nucleus, resulting in upfield shifts (0-15
ppm).

The Quinoline Anomaly (N - B Coordination)

In 8-quinolineboronic acid, the boronic acid group at the C8 position is peri-planar to the
quinoline nitrogen (N1). This geometry permits the nitrogen lone pair to donate into the empty
boron

-orbital, forming a stable 5-membered chelate ring.

o Result: The boron atom adopts a pseudo-tetrahedral character even in the absence of
external base, shifting the signal significantly upfield compared to Phenylboronic Acid (PBA)
or other quinoline isomers.

Comparative Analysis & Data
The following table aggregates experimental shift ranges. Note that exact values fluctuate (

1-2 ppm) based on solvent polarity and concentration.

Table 1: 11B NMR Chemical Shift Comparison
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enchmar .0-31. :
Acid (PBA) (Trigonal) empty
-orbital.
Geometry
2-, 3-, 4-, 5-, 6-, prevents
| 7- 28.0 - 32.0 intramolecular N-
somers .0-32. ;
Quinolineboronic (Trigonal) coordination.
Acid Behaves like
PBA.
Intramolecular
8- N - B dative
Functional Quinolineboronic 5.0 — 15.0* Pseudo- bond. Forms a
Acid stable 5-
membered ring.
Quinoline Full covalent
Complex Boronate Ester 6.0-9.0 (Tetrahedral) esterification;
(with Diol) highly shielded.
Hydroxyboronate Formed at pH >
: Anion (
Anion 1.0-3.0 (Tetrahedral) ; fully anionic
) species.

*Note: The shift of 8-QBA is highly solvent-dependent. In protic solvents (MeOH/H20), the N-B
bond is stable (shifts ~10-15 ppm). In strong acid, the bond breaks (protonation of N), shifting it

back to ~30 ppm.

Visualization of Speciation & Coordination

The following diagrams illustrate the structural equilibria that define these chemical shifts.
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Diagram 1: Structural Logic of Quinoline Isomers
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Caption: Comparison of coordination geometry. 3-QBA remains trigonal (

) due to distance, while 8-QBA accesses the tetrahedral (

) state via internal chelation.

Diagram 2: pH-Dependent Speciation Workflow
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Caption: The chemical shift acts as a reporter for the speciation equilibrium. The transition from
~30 ppm to <10 ppm confirms the formation of the active tetrahedral species.

Self-Validating Experimental Protocol

To ensure data integrity and avoid common artifacts (like the "glass hump™), follow this protocol.

Materials & Setup

 NMR Tube:Quartz NMR tubes are mandatory for quantitative analysis. Borosilicate glass
contains boron (
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), which produces a broad background signal at ~30 ppm that interferes with the boronic acid
signal.

e Solvent:

or
are preferred. Non-polar solvents (
) may lead to aggregation (boroxines), complicating the spectra.

o Reference:

(external capillary) set to 0.0 ppm.

Step-by-Step Workflow

o Sample Preparation: Dissolve 10—-20 mg of the quinoline boronic acid in 0.6 mL of
deuterated solvent.

o Validation: The solution must be clear. Turbidity indicates anhydride (boroxine) formation.
e Acquisition Parameters:
o Pulse Sequence: Standard 1D 11B with proton decoupling (zg or zgdec).
o Spectral Width: Wide sweep (e.g., 200 to -100 ppm) to capture all species.
o Scans: Minimum 1024 scans. (Boron-11 relaxes quickly, so
can be short, ~0.1s).
e Background Subtraction (If Quartz is unavailable):

o Run a "blank" scan with only the solvent in the borosilicate tube using identical
parameters.

o Subtract the blank FID from the sample FID during processing to remove the broad glass
signal.
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Interpretation:
o Signal at ~30 ppm: Confirm sp2 species (Isomer or Acidic 8-QBA).
o Signal at ~10 ppm: Confirm sp3 species (Coordinated 8-QBA or Ester).

o Signal at ~20 ppm: Suspect Boroxine (cyclic trimer anhydride).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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